
Ruthenium(III)-DPM
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(III)-DPM can be synthesized through various methods. One common approach involves the reaction of ruthenium(III) chloride with dipyridylamine in an appropriate solvent, such as ethanol or acetonitrile. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ruthenium(III)-DPM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to higher oxidation states using strong oxidizing agents like sodium metaperiodate . Reduction reactions can convert it to lower oxidation states, often using reducing agents such as hydrogen gas .
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate, potassium permanganate.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Ligand exchange reactions with other amines or phosphines.
Major Products Formed:
Oxidation: Ruthenium(IV) oxide.
Reduction: Ruthenium(II) complexes.
Substitution: Various ruthenium complexes with different ligands.
Scientific Research Applications
Ruthenium(III)-DPM has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research is ongoing to explore its use in photodynamic therapy and as a drug delivery system.
Industry: It is used in the production of advanced materials, such as conductive coatings and memory devices.
Mechanism of Action
The mechanism of action of Ruthenium(III)-DPM, particularly in its anticancer applications, involves several pathways:
DNA Binding: this compound can bind to DNA, causing structural changes that inhibit replication and transcription.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: this compound can inhibit enzymes involved in cell proliferation, such as topoisomerase.
Comparison with Similar Compounds
Ruthenium(III)-DPM can be compared with other ruthenium-based compounds, such as:
NAMI-A: A ruthenium(III) complex with imidazole ligands, known for its anticancer properties.
KP1019: A ruthenium(III) complex with indazole ligands, also studied for its anticancer activity.
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its versatility in various reactions make it a valuable compound in research and industrial applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic methods for preparing Ruthenium(III)-DPM, and how can reaction conditions be standardized?
- Methodological Answer : this compound is synthesized by reacting RuCl₃ with 2,2,6,6-tetramethyl-3,5-heptanedione (DPM) ligands under controlled oxygen atmospheres. Key steps include refluxing in dichloromethane, ligand substitution, and purification via solvent evaporation . Standardization requires monitoring reaction time (typically 6–8 hours), ligand-to-metal molar ratios (3:1), and inert gas purging to prevent oxidation byproducts. Elemental analysis and molar conductivity measurements (6.28–13.85 Ω⁻¹cm²mol⁻¹) confirm non-electrolytic behavior and stoichiometry .
Q. How can spectroscopic techniques (e.g., IR, UV-Vis) validate this compound’s coordination geometry?
- Methodological Answer : Infrared spectroscopy identifies ligand binding modes: disappearance of ν(C=O) at ~1700 cm⁻¹ and emergence of ν(Ru–O) (~450 cm⁻¹) confirm enolization and oxygen coordination. Electronic spectra (Table 2, 7) show d-d transitions in the visible range (e.g., 450–600 nm), indicative of octahedral geometry. Cross-referencing with magnetic susceptibility data (e.g., µeff ~1.73 BM) supports low-spin Ru(III) configurations .
Q. What protocols are recommended for assessing this compound’s antimicrobial activity?
- Methodological Answer : Use disk diffusion assays with Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria. Dissolve compounds in DMSO (0.5–1.0% w/v), impregnate filter disks, and incubate on agar plates at 35±2°C for 24 hours. Measure inhibition zone diameters; controls must include DMSO-only disks and standard antibiotics (e.g., ampicillin). Higher activity in Ru(III) complexes versus free ligands suggests metal-enhanced efficacy .
Advanced Research Questions
Q. How do ligand modifications (e.g., AsPh₃ vs. PPh₃) alter this compound’s catalytic efficiency in alcohol oxidation?
- Methodological Answer : Substitute ancillary ligands (e.g., AsPh₃ or PPh₃) during synthesis and compare catalytic performance using cyclic voltammetry (Table 4, 12) and turnover frequencies. For example, [RuCl(AsPh₃)(L)₂] shows lower redox potentials (e.g., E₁/₂ = 0.42 V vs. Ag/AgCl) than phosphine analogs, enhancing alcohol oxidation kinetics. Pair with N-methylmorpholine-N-oxide (NMO) as a co-oxidant to stabilize Ru(III/IV) transitions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., EPR vs. magnetic moments) for Ru(III)-DPM complexes?
- Methodological Answer : Discrepancies between EPR signals (e.g., axial symmetry at RT vs. rhombic at LNT) and bulk magnetic moments arise from spin-orbit coupling and lattice distortions. Use temperature-dependent EPR (Figure 2, 15) and single-crystal XRD to correlate local symmetry with bulk properties. For example, RT EPR silence in some complexes suggests rapid spin relaxation, while LNT data reveal g anisotropy .
Q. How can probabilistic models address uncertainties in this compound’s environmental stability data?
- Methodological Answer : Develop probabilistic dynamic models (DPMs) to quantify parameter uncertainties (e.g., degradation rates in aqueous/organic media). Apply Monte Carlo simulations using input distributions from accelerated aging tests (e.g., TGA/DSC data). Calibrate with Bayesian inference to reduce uncertainty in long-term stability predictions, referencing frameworks from peatland carbon studies (Figure 1, 6).
Q. What computational methods elucidate this compound’s electronic structure and reactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/LANL2DZ) to map frontier orbitals and predict redox behavior. Compare computed IR/Raman spectra with experimental data to validate bonding modes. For catalytic cycles, simulate transition states for alcohol oxidation pathways, correlating activation energies with experimental turnover numbers .
Q. Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to its irritant properties (). Avoid skin contact; wash immediately with soap. Store in airtight containers under nitrogen to prevent oxidation. Dispose of waste via certified hazardous material protocols .
Q. How should researchers design a Data Management Plan (DMP) for this compound studies?
- Methodological Answer : Follow institutional templates (e.g., Zernike Institute’s RDMP) to document data types (spectra, crystallography), storage formats (CCDC for XRD), and sharing protocols (FAIR principles). Use tools like DMP Assistant for version control and metadata standards (e.g., ISO 19115). Address ethical reviews for antimicrobial data .
Properties
CAS No. |
38625-54-6 |
---|---|
Molecular Formula |
C33H60O6Ru |
Molecular Weight |
653.9 g/mol |
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;ruthenium |
InChI |
InChI=1S/3C11H20O2.Ru/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI Key |
TZPFVUZFVRIDGB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ru+3] |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Ru] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ru] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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